Product packaging for 6-Ethoxynaphthalene-1,4-dione(Cat. No.:CAS No. 66947-62-4)

6-Ethoxynaphthalene-1,4-dione

Cat. No.: B11900317
CAS No.: 66947-62-4
M. Wt: 202.21 g/mol
InChI Key: RQFVCDMOFGMMLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Ethoxynaphthalene-1,4-dione is a synthetic naphthoquinone derivative of high interest in chemical and pharmaceutical research. This compound features an ethoxy functional group at the 6-position of the 1,4-naphthoquinone core, a structure known for its redox activity and potential as a building block for more complex molecules. It is primarily used in research laboratories as a key intermediate in organic synthesis projects, including the development of novel therapeutic agents and functional materials. As a naphthoquinone derivative, its mechanism of action in biological systems is often associated with its ability to participate in redox cycling and generate reactive oxygen species, which can be explored for various pharmacological applications. This product is strictly for research use only and is not intended for diagnostic or therapeutic purposes. It is not approved for use in humans or animals. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate personal protective equipment in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O3 B11900317 6-Ethoxynaphthalene-1,4-dione CAS No. 66947-62-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66947-62-4

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

6-ethoxynaphthalene-1,4-dione

InChI

InChI=1S/C12H10O3/c1-2-15-8-3-4-9-10(7-8)12(14)6-5-11(9)13/h3-7H,2H2,1H3

InChI Key

RQFVCDMOFGMMLT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C=CC2=O

Origin of Product

United States

Spectroscopic and Advanced Structural Characterization of 6 Ethoxynaphthalene 1,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. uobasrah.edu.iq

The ¹H NMR spectrum of 6-Ethoxynaphthalene-1,4-dione provides information about the number of different types of protons and their neighboring environments. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the ethoxy group protons appear as a characteristic triplet and quartet. The triplet, integrating to three protons, is found at approximately 1.51 ppm and is attributed to the methyl (CH₃) protons. These protons are coupled to the adjacent methylene (B1212753) (CH₂) protons, resulting in the triplet splitting pattern (J = 7.0 Hz). The methylene protons of the ethoxy group appear as a quartet around 4.08 ppm with the same coupling constant (J = 7.0 Hz), due to coupling with the methyl protons. acs.org

The aromatic protons of the naphthalene (B1677914) ring system typically appear in the downfield region. Two multiplets are observed between 8.01 and 8.13 ppm and between 7.64 and 7.75 ppm, each integrating to two protons. acs.org A sharp singlet corresponding to the vinylic proton on the quinone ring is observed at approximately 6.13 ppm. acs.org

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
8.13 - 8.01 m - 2H Aromatic Protons
7.75 - 7.64 m - 2H Aromatic Protons
6.13 s - 1H Vinylic Proton
4.08 q 7.0 2H -OCH₂CH₃
1.51 t 7.0 3H -OCH₂CH₃

Data sourced from an analysis in CDCl₃ at 500 MHz acs.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The spectrum for this compound shows distinct signals for the carbonyl carbons, aromatic carbons, and the ethoxy group carbons. oregonstate.edu

The two carbonyl carbons (C=O) of the quinone moiety are typically found at the most downfield chemical shifts, appearing at approximately 185.02 ppm and 180.18 ppm. acs.org The carbon atom of the quinone ring attached to the ethoxy group (C-O) resonates around 159.69 ppm. acs.org The vinylic carbon atom appears at about 110.20 ppm. acs.org The aromatic carbons of the fused benzene (B151609) ring show signals in the range of 126.10 ppm to 134.23 ppm. acs.org The methylene carbon of the ethoxy group (-OCH₂) is observed at approximately 65.34 ppm, while the methyl carbon (-CH₃) appears at a more upfield position, around 13.93 ppm. acs.org

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppm Assignment
185.02 C=O
180.18 C=O
159.69 C-O (Ethoxy)
134.23 Aromatic C
133.27 Aromatic C
131.99 Aromatic C
131.13 Aromatic C
126.68 Aromatic C
126.10 Aromatic C
110.20 Vinylic C
65.34 -OCH₂CH₃
13.93 -OCH₂CH₃

Data sourced from an analysis in CDCl₃ at 126 MHz acs.org

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the quartet at 4.08 ppm and the triplet at 1.51 ppm, confirming the connectivity of the ethoxy group protons. acs.orgsdsu.edu It would also help in assigning the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). columbia.edu An HSQC spectrum would show a cross-peak between the proton signal at 4.08 ppm and the carbon signal at 65.34 ppm, and between the proton signal at 1.51 ppm and the carbon signal at 13.93 ppm, confirming the assignments for the ethoxy group. acs.orgcolumbia.edu Similarly, the vinylic proton at 6.13 ppm would correlate with the carbon at 110.20 ppm. acs.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and molecular formula. For this compound (C₁₂H₁₀O₃), the calculated mass of the sodium adduct [M+Na]⁺ is 225.0528. acs.org Experimental HRMS data using electrospray ionization (ESI) shows a found m/z of 225.0514, which is in close agreement with the calculated value, confirming the molecular formula. acs.org

Fragmentation pathways observed in the mass spectrum can provide further structural information. Common fragmentation patterns for naphthoquinones involve the loss of CO molecules. For this compound, fragmentation may also involve the ethoxy group, such as the loss of an ethylene (B1197577) molecule (C₂H₄) or an ethoxy radical (•OCH₂CH₃).

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. azooptics.com The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

The most prominent features in the IR spectrum are the strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups of the quinone system. These typically appear in the region of 1650-1680 cm⁻¹. For this compound, these bands are observed at approximately 1678 cm⁻¹ and 1654 cm⁻¹. acs.org The C=C stretching vibrations of the aromatic and quinone rings are observed around 1608 cm⁻¹. acs.org The stretching vibration of the C-O bond of the ethoxy group gives rise to a strong band, which is seen at about 1242 cm⁻¹. acs.org The C-H stretching vibrations of the ethoxy group's aliphatic chain appear around 2987 cm⁻¹, while aromatic C-H stretches are observed near 3073 cm⁻¹. acs.org

Table 3: IR Spectral Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3073 Medium Aromatic C-H Stretch
2987 Medium Aliphatic C-H Stretch
1678 Strong C=O Stretch (Quinone)
1654 Strong C=O Stretch (Quinone)
1608 Medium C=C Stretch (Aromatic/Quinone)
1242 Strong C-O Stretch (Ether)

Data obtained via Attenuated Total Reflectance (ATR) acs.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. technologynetworks.com The extended conjugated system of the naphthoquinone core in this compound results in characteristic absorption bands in the UV-Vis region. The spectrum is typically characterized by multiple absorption maxima (λmax), which correspond to different electronic transitions (e.g., π → π* and n → π*). ijprajournal.com The presence of the ethoxy group, an electron-donating group, can influence the position and intensity of these absorption bands compared to the unsubstituted naphthoquinone. While specific λmax values for this compound are not detailed in the provided search results, related naphthoquinone structures show characteristic absorptions that give the compounds their color. bioglobax.com The analysis of the UV-Vis spectrum is crucial for understanding the electronic properties of the molecule. researchgate.net

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the nature of its intermolecular interactions in the solid state. For a compound like this compound, a single-crystal X-ray diffraction study would yield a wealth of structural information.

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is meticulously recorded and analyzed. This analysis allows for the calculation of electron density maps, from which the positions of individual atoms can be deduced with high precision. Key data obtained from such an analysis include:

Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice (a, b, c) and the angles between them (α, β, γ).

Space Group: The description of the symmetry elements present within the crystal.

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the planar naphthoquinone core and the conformation of the ethoxy substituent.

Intermolecular Interactions: The analysis reveals non-covalent interactions such as hydrogen bonds (e.g., C–H⋯O) and π–π stacking between the aromatic rings, which govern the crystal packing.

While X-ray crystallography is a crucial technique for the unambiguous structural elucidation of naphthoquinone derivatives, a search of open-access crystallographic databases, including the Crystallography Open Database (COD) and the Cambridge Structural Database (CSD), did not yield a public entry for the specific crystal structure of this compound. ugr.esumassd.educrystallography.netugr.escam.ac.ukcam.ac.ukre3data.orgmaastrichtuniversity.nlugr.es However, the crystallographic data for numerous related naphthoquinone compounds are available and essential for comparative structural analysis. rsc.org

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is an indispensable tool in synthetic chemistry for the separation, isolation, and purity assessment of compounds. For this compound, several chromatographic techniques are routinely employed.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and sensitive method primarily used for qualitative analysis. rsc.org It plays a crucial role in monitoring the progress of a chemical reaction by observing the consumption of starting materials and the formation of products. acs.org For instance, during the synthesis of the isomeric 2-Ethoxynaphthalene-1,4-dione (B14158595) from lawsone, TLC is used to track the reaction's completion. acs.org

TLC is also a primary method for assessing the purity of a sample. rsc.org A pure compound should ideally appear as a single spot on the developed TLC plate. ufl.edu The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound under a defined set of conditions (stationary phase and mobile phase). By comparing the Rf value of a synthesized sample to that of a known standard, a tentative identification can be made.

Column Chromatography

Column chromatography is the most common method for the purification of this compound on a preparative scale. This technique operates on the same principles as TLC but is used to separate larger quantities of material. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) is passed through the column. Components of the mixture separate based on their differential adsorption to the stationary phase.

In the synthesis of related 2-alkoxy-1,4-naphthoquinone derivatives, flash column chromatography is the standard purification method. acs.orgnih.govibs.re.kr For the closely related isomer, 2-Ethoxynaphthalene-1,4-dione, purification is effectively achieved using flash column chromatography with silica gel as the stationary phase and a mixture of ethyl acetate (B1210297) and hexanes as the eluent. acs.orgnih.gov The specific ratio of solvents is optimized to achieve the best separation.

Table 1: Exemplary Column Chromatography Conditions for Naphthoquinone Derivatives
CompoundStationary PhaseMobile Phase (Eluent)Reference
2-Ethoxynaphthalene-1,4-dioneSilica Gel30% Ethyl Acetate in Hexanes acs.orgnih.gov
2-Chloro-3-ethoxynaphthalene-1,4-dioneSilica Geln-Hexane / Ethyl Acetate sci-hub.se
8-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromene-5,6-dioneSilica GelHexanes / Ethyl Acetate (2:1) ibs.re.kr

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), separates molecules based on their size or hydrodynamic volume. wikipedia.orgchromtech.com The stationary phase consists of porous beads. Larger molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. ufl.eduwikipedia.org

While GPC is most frequently used for determining the molecular weight distribution of polymers, it can also be applied to the purification of small molecules. wikipedia.orglcms.cz It is particularly useful for separating the desired compound from high-molecular-weight impurities, such as polymers or catalysts, or for exchanging the solvent without needing to precipitate the product. rsc.org Though less common than adsorption chromatography for purifying small molecules like this compound, GPC offers a valuable alternative for specific separation challenges. lcms.cz

Chemical Reactivity and Transformation Pathways of 6 Ethoxynaphthalene 1,4 Dione

Redox Chemistry of Naphthoquinone Systems

The defining characteristic of the naphthoquinone core is its ability to undergo reversible reduction-oxidation (redox) reactions. This property is central to the biological and chemical functions of many quinones. The redox behavior involves the transfer of electrons, often coupled with proton transfer, to convert the quinone to a hydroquinone (B1673460).

Electrochemical Properties and Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of compounds like 6-ethoxynaphthalene-1,4-dione. rsc.org A typical cyclic voltammogram for a naphthoquinone in an aprotic solvent displays two distinct, sequential one-electron transfer processes. scielo.br The first reduction forms a semiquinone anion radical, and the second forms the dianion. scielo.br The presence of substituents on the naphthoquinone ring, such as the ethoxy group at the C-6 position, influences the precise potential at which these electron transfers occur.

In aqueous solutions, the mechanism is more complex, as the electron transfers are coupled with protonations, and the observed potentials become pH-dependent. oup.com The general process involves a two-electron, two-proton reduction to form the corresponding hydroquinone.

Table 1: Typical Electrochemical Data for Substituted 1,4-Naphthoquinones

Compound First Reduction Potential (Epc1, V vs. SCE) Second Reduction Potential (Epc2, V vs. SCE) Solvent/Electrolyte
2,3-Dichloro- beilstein-journals.orgresearchgate.net-naphthoquinone -0.35 V -1.13 V DMF/0.1 M Bu₄NPF₆
2-Chloro-3-ethoxy- beilstein-journals.orgresearchgate.net-naphthoquinone -0.50 V -1.27 V DMF/0.1 M Bu₄NPF₆

This table presents data for related compounds to illustrate the effect of substituents on redox potentials. Data is sourced from a study on 2,3-substituted- beilstein-journals.orgresearchgate.net-naphthoquinones. fluorine1.ru

Oxidation and Reduction Potentials and Mechanisms

The reduction of 1,4-naphthoquinones typically proceeds through a two-step mechanism. The first step is the formation of a semiquinone radical anion (Q•⁻), which is a relatively stable intermediate due to the delocalization of the unpaired electron over the aromatic system. The second step involves the addition of another electron to form the dianion (Q²⁻). scielo.br

Quinone (Q) + e⁻ ⇌ Semiquinone (Q•⁻) Semiquinone (Q•⁻) + e⁻ ⇌ Dianion (Q²⁻)

In protic media, these anions are protonated to yield the hydroquinone (QH₂). The oxidation process is the reverse, where the hydroquinone is oxidized back to the quinone.

The ethoxy group (-OEt) at the C-6 position on the benzenoid ring is an electron-donating group (EDG) by resonance. This property increases the electron density of the naphthalene (B1677914) ring system. Consequently, this compound is expected to have more negative reduction potentials compared to unsubstituted 1,4-naphthoquinone (B94277), making it slightly more difficult to reduce. Conversely, electron-withdrawing groups (EWGs) make the quinone easier to reduce by lowering the energy of the LUMO. fluorine1.ru

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Naphthalene Ring

The reactivity of the two aromatic rings in this compound towards substitution reactions is distinct.

Electrophilic Aromatic Substitution (EAS): The quinone ring is highly electron-deficient due to the two carbonyl groups, making it deactivated towards electrophilic attack. In contrast, the second benzenoid ring, which bears the ethoxy group, is activated. The ethoxy group is a powerful ortho-, para-director. Therefore, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are predicted to occur on this ring, specifically at positions C-5 and C-7, which are ortho and para to the ethoxy group, respectively.

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the quinone ring makes it susceptible to nucleophilic attack. Nucleophilic vinylic substitution can occur at the C-2 and C-3 positions. researchgate.net While this compound lacks a leaving group on this ring, nucleophilic addition reactions are common. For example, amines and thiols can add to the C2/C3 double bond, particularly in the presence of a catalyst or upon activation. nih.gov If a good leaving group, such as a halogen, were present at the C-2 or C-3 position, it could be readily displaced by a nucleophile. smolecule.com

Pericyclic Reactions and Cycloadditions Involving the Quinone Moiety

The quinone moiety contains a C=C double bond that can participate in pericyclic reactions, most notably as a dienophile in [4+2] cycloaddition reactions (the Diels-Alder reaction). The C2-C3 double bond of the 1,4-naphthoquinone system is electron-deficient, making it a reactive dienophile for cycloadditions with electron-rich dienes. scispace.com

These reactions are a powerful tool for constructing complex polycyclic systems. nih.gov The regioselectivity of the Diels-Alder reaction can be influenced by substituents on both the naphthoquinone and the diene. acs.org For this compound, the cycloaddition would occur across the C2-C3 bond, leading to the formation of highly functionalized hydroanthraquinone derivatives. Lewis acids or organocatalysts are often used to catalyze these reactions and control their stereoselectivity. beilstein-journals.orgacs.org

Derivatization Strategies of this compound

Derivatization of the this compound core can be achieved through various synthetic transformations to modify its properties.

Functionalization at Peripheral Positions of the Naphthalene Core

Functionalization at the peripheral positions (C-5, C-7, C-8) primarily relies on the electrophilic aromatic substitution reactions discussed in section 4.2. The directing effect of the C-6 ethoxy group facilitates the introduction of various functional groups onto the benzenoid ring.

Halogenation: Bromination or chlorination would introduce a halogen at the C-5 and/or C-7 positions, providing a handle for further cross-coupling reactions (e.g., Suzuki, Heck) to introduce new carbon-carbon or carbon-heteroatom bonds.

Nitration: Introduction of a nitro group, followed by reduction to an amine, opens up a wide range of further derivatization possibilities, including diazotization and amide formation.

Modification of the Ethoxy Group: The ethoxy group itself can be a point of modification. Cleavage of the ether bond would yield the corresponding 6-hydroxy-1,4-naphthoquinone (a juglone (B1673114) derivative), which could then be re-alkylated with different alkyl or aryl groups to generate a library of analogues. nih.govacs.org

Table 2: Examples of Naphthoquinone Derivatives | Compound Name | Structure | Notes | | :--- | :--- | :--- | | 2-Ethoxynaphthalene-1,4-dione (B14158595) | An isomer of the title compound, frequently studied. | | 6-Chloro-2-ethoxynaphthalene-1,4-dione | A halogenated derivative, indicating that substitution on both rings is possible. nih.gov | | 2-Bromo-3-ethoxynaphthalene-1,4-dione | Demonstrates substitution on the quinone ring. smolecule.com | | 2-(Benzyloxy)naphthalene-1,4-dione | An example of derivatization via O-alkylation of the parent hydroxynaphthoquinone. nih.govacs.org |

Modifications of the Ethoxy Substituent

The ethoxy group at the C-6 position of the this compound scaffold is a key site for chemical modification, primarily through ether cleavage reactions. This transformation, also known as O-dealkylation, converts the ethoxy group into a hydroxyl group, yielding the corresponding 6-hydroxy-1,4-naphthoquinone. This conversion is significant as it provides a synthetic route to hydroxylated naphthoquinones, which are common motifs in natural products and biologically active compounds.

The most prevalent method for the cleavage of aryl alkyl ethers, such as this compound, involves the use of strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective and widely used reagent. researchgate.netnih.gov Ether cleavage can also be achieved using strong protic acids like hydrogen iodide (HI) or hydrogen bromide (HBr).

Ether Cleavage via Boron Tribromide

Boron-based reagents are highly versatile for the cleavage of the C-O bond in ethers. researchgate.net For aryl methyl ethers, and by extension other aryl alkyl ethers, boron tribromide is often more effective than other reagents like iodotrimethylsilane. researchgate.net The reaction proceeds by the formation of an ether-BBr₃ adduct. Subsequently, a bimolecular mechanism involving two ether-BBr₃ adducts can occur, where one acts as a bromide donor and the other as the substrate. ufp.pt This leads to the cleavage of the alkyl-oxygen bond, generating an alkoxyborane intermediate and an alkyl bromide. Upon aqueous work-up, the alkoxyborane is hydrolyzed to the corresponding phenol. researchgate.netnih.gov

In the context of this compound, the reaction with boron tribromide would selectively cleave the ethyl-oxygen bond, as the aryl C-O bond is stronger and not susceptible to this type of nucleophilic substitution. The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures.

Reaction Scheme:

Reactant: this compound

Reagent: Boron Tribromide (BBr₃)

Product: 6-Hydroxy-1,4-naphthoquinone

This transformation is a crucial step in the synthesis of various natural products and their analogues. For instance, in the total synthesis of the spiro-naphthoquinone chartspiroton, boron tribromide was used for the global deprotection of methyl and benzyl (B1604629) ethers to yield the final natural product. nih.gov Similarly, the demethylation of substituted 2-methoxynaphthalene-1,4-diones is a key step in preparing analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione. nih.govacs.org

The table below summarizes the typical conditions for the O-dealkylation of an ethoxy-substituted naphthoquinone.

ReactantReagentSolventConditionsProductYieldReference
This compoundBoron Tribromide (BBr₃)Dichloromethane (CH₂Cl₂)Low temperature (e.g., -78°C to 0°C), followed by aqueous work-up6-Hydroxy-1,4-naphthoquinoneHigh researchgate.netnih.gov

Other Potential Transformations

While O-dealkylation is the most documented modification for this type of ether, other transformations could theoretically be applied. Metabolic N-dealkylation of alkylamino moieties is a known biological process, which proceeds via hydroxylation of the carbon adjacent to the nitrogen atom. mdpi.com A similar oxidative de-ethoxylation at the ethoxy group of this compound could potentially be achieved chemically, which would also lead to the formation of 6-hydroxy-1,4-naphthoquinone and acetaldehyde. However, specific research findings detailing such a transformation on this particular compound are not prevalent in the reviewed literature.

Computational Chemistry and Theoretical Studies on 6 Ethoxynaphthalene 1,4 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic properties of molecules. For naphthoquinone derivatives, DFT calculations are crucial for understanding their stability, reactivity, and electronic behavior, such as intramolecular charge transfer (ICT). sci-hub.seresearchgate.net

Researchers typically employ functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311+G(d,p) to optimize molecular geometries and calculate key electronic parameters. sci-hub.seresearchgate.net These calculations often include a solvent model, like the Polarized Continuum Model (PCM), to simulate behavior in a solution. sci-hub.se

Key insights from DFT studies on analogous compounds include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are vital for predicting chemical reactivity and electronic transitions. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a larger gap suggests higher stability. For many quinone derivatives, these calculated energies show a strong correlation with experimentally determined redox potentials. sci-hub.se

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For naphthoquinones, the carbonyl oxygens typically show the most negative potential, indicating their role in coordinating with electrophiles or forming hydrogen bonds.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer interactions between filled donor and empty acceptor orbitals within the molecule, quantifying the extent of conjugation and hyperconjugative interactions that contribute to its stability.

Table 1: Representative DFT-Calculated Electronic Properties for a Naphthoquinone Analog.
ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability.
LUMO Energy-2.8 eVIndicates electron-accepting ability.
HOMO-LUMO Gap (ΔE)3.7 eVRelates to molecular stability and reactivity.
Dipole Moment2.5 DebyeMeasures the molecule's overall polarity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility and dynamic behavior of a compound in various environments.

For naphthoquinone derivatives, MD simulations can be used to:

Study Solvation Effects: By simulating the compound in a box of explicit solvent molecules (e.g., water), MD can reveal how the solvent organizes around the molecule and influences its conformation and dynamics.

Investigate Complex Stability: When a naphthoquinone is bound to a biological target like a protein, MD simulations can assess the stability of the protein-ligand complex over time, providing insights into the persistence of binding interactions. ibs.re.kr Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common analyses to evaluate the stability of the complex and the flexibility of its components.

Table 2: Typical Parameters for an MD Simulation of a Small Molecule.
ParameterTypical Value/Setting
Force FieldOPLS_2005, AMBER, GROMOS
Solvent ModelExplicit (e.g., TIP3P water)
Simulation Time10 - 100 nanoseconds (ns)
Temperature300 K
Pressure1 bar

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. Methods like DFT and Time-Dependent DFT (TD-DFT) can calculate various spectroscopic properties, which can then be compared with experimental results to validate the computational model. researchgate.netacs.org

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For a related isomer, 2-Ethoxynaphthalene-1,4-dione (B14158595), experimental ¹³C NMR shows signals for the carbonyl carbons around 185 and 180 ppm and for the ethoxy group carbons at approximately 65 and 14 ppm. acs.org A successful quantum chemical calculation for 6-Ethoxynaphthalene-1,4-dione would be expected to predict shifts in similar regions.

IR Spectroscopy: Vibrational frequencies from DFT calculations correspond to peaks in an Infrared (IR) spectrum. For 2-Ethoxynaphthalene-1,4-dione, characteristic experimental IR peaks include C=O stretching vibrations around 1678 cm⁻¹ and C-O stretching from the ether linkage near 1242 cm⁻¹. acs.org Calculations help assign these bands to specific molecular motions.

UV-Vis Spectroscopy: TD-DFT is used to calculate electronic excitation energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. These calculations can explain the origin of observed colors and electronic transitions, such as π→π* and n→π* transitions characteristic of the quinone system.

Table 3: Comparison of Experimental Spectroscopic Data for 2-Ethoxynaphthalene-1,4-dione and Illustrative Theoretical Targets. acs.org
SpectroscopyKey Experimental Peaks (for 2-ethoxy isomer)Focus of Theoretical Prediction
¹³C NMR (δ, ppm)185.02, 180.18 (C=O); 65.34 (-OCH₂); 13.93 (-CH₃)Accurate prediction of chemical shifts for all carbon atoms.
IR (ν, cm⁻¹)1678, 1654 (C=O stretch); 1242 (C-O stretch)Calculation of vibrational frequencies and their intensities.
UV-Vis (λ_max, nm)~250-450 nm (Typical for naphthoquinones)Prediction of electronic transition energies and oscillator strengths.

In Silico Modeling of Molecular Interactions and Binding Affinities

In silico modeling, particularly molecular docking, is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ibs.re.krnih.gov This method is fundamental in drug discovery to understand how a potential drug molecule might interact with a biological target, such as an enzyme or receptor.

The process involves placing the ligand (e.g., this compound) into the binding site of a macromolecule (e.g., a protein) and using a scoring function to estimate the binding affinity. This affinity is often expressed as a free energy of binding (ΔG), where a more negative value indicates a more favorable interaction.

Studies on other naphthoquinones show they can bind to various protein targets, often through a combination of interactions: ibs.re.krnih.gov

Hydrogen Bonds: Formed between the quinone oxygens and suitable donor residues (e.g., Lys, Arg, Ser) in the protein's binding site.

Hydrophobic Interactions: Involving the planar naphthalene (B1677914) ring system and nonpolar amino acid residues (e.g., Phe, Leu, Val).

π-π Stacking: Occurring between the aromatic ring of the naphthoquinone and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Table 4: Illustrative Molecular Docking Results of a Naphthoquinone Analog Against a Hypothetical Protein Target.
ParameterValue/Description
Protein Targete.g., MALT1 Paracaspase ibs.re.kr
Binding Affinity (ΔG)-7.5 kcal/mol
Key Interacting ResiduesCys464, Phe460, Arg550
Types of InteractionsHydrogen bond with Arg550; π-π stacking with Phe460

Advanced Applications and Functionalization Strategies of 6 Ethoxynaphthalene 1,4 Dione

Role as a Versatile Synthetic Intermediate in Complex Organic Synthesis

The 1,4-naphthoquinone (B94277) core is a foundational structure in organic synthesis due to its reactivity and is present in numerous natural products. wikipedia.orgchemspider.com Derivatives of this structure are key starting materials for building more complex molecules. researchgate.net

Precursor to Biologically Active Naphthoquinone Derivatives

Naphthoquinone derivatives are recognized for their significant pharmacological properties, including cytotoxic, antibacterial, antifungal, and anti-inflammatory activities. wikipedia.orgnih.gov The core structure is a key component in many natural and synthetic compounds with demonstrated biological effects. nih.govresearchgate.net For instance, various amino, bromo, and chloro derivatives of the naphthoquinone skeleton have been synthesized and evaluated for anticancer and antimicrobial properties. nih.govnih.govsmolecule.com The synthesis of these derivatives often involves the direct introduction of substituents onto the naphthoquinone ring system. nih.govnih.gov

Building Block for Heterocyclic Compound Synthesis

The reactivity of the naphthoquinone framework, particularly at its electrophilic sites, makes it a valuable building block for a diverse range of heterocyclic compounds. researchgate.net Reactions involving the pyrone ring or side chains of related dione (B5365651) compounds can lead to the formation of various 5-, 6-, and 7-membered heterocyclic systems, such as pyranopyrazoles. clockss.org The general reactivity allows for condensation and cyclization reactions with various reagents to produce complex fused heterocyclic structures. clockss.orgdrugbank.com

Development in Dye Chemistry and Pigment Synthesis

Structurally, compounds containing chromophores and delocalized electron systems, like the naphthoquinone core, are often colored and can be used as dyes or pigments. scispace.com The naphthoquinone structure is a known precursor for anthraquinone (B42736) dyes. wikipedia.org Generally, compounds in this class are used in the production of dyes and pigments due to their stable aromatic systems. smolecule.com For example, certain aminoanthraquinones, which are used as dye precursors, are synthesized from nitrated 1,4-naphthoquinone derivatives. wikipedia.org Additionally, some heterocyclic structures derived from diones, such as diketopyrrolopyrroles, are high-performance pigments. wikipedia.org

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry often utilizes molecules capable of non-covalent interactions to form larger, organized structures. Metal-ligand coordination is a key interaction in this field. e-bookshelf.de

Design and Synthesis of Naphthoquinone-Derived Ionophores and Receptors

The design of new ionophores—molecules that can bind and transport ions—is an area of interest with applications in analytical and environmental chemistry. researchgate.net The condensation of substituted naphthoquinones, such as 2,3-dichloro-1,4-naphthaquinone, with glycols can produce non-cyclic ionophores. researchgate.net These synthetic receptors are used to evaluate complexation and transport properties, often within artificial liquid membranes. researchgate.net The inclusion of a redox-active quinone moiety can influence the extraction and transport abilities of the ionophore. researchgate.net

Metal Ion Complexation and Transport Studies

The ability of synthetic ionophores and receptors to selectively bind with different metal ions is a key area of study. mdpi.comukwms.ac.id The complexation ability is often investigated by measuring changes in conductivity or through potentiometric titrations. mdpi.comukwms.ac.id For example, studies on thio oxocrown ethers have demonstrated selective binding to a range of metal ions including K+, Na+, Ca2+, and Mg2+. mdpi.com The specific structure of the ionophore, including the size of the ether ring and the nature of the donor atoms, dictates its selectivity for particular metal ions. researchgate.netmdpi.com Computational studies are also employed to understand the nature and strength of the interactions between ligands and metal ions. nih.govnih.gov

Exploration in Chemical Biology and Mechanistic Biological Studies

The unique chemical structure of 6-ethoxynaphthalene-1,4-dione, a member of the naphthoquinone class, has prompted significant exploration into its biological activities. Researchers in chemical biology are utilizing this and related compounds as molecular probes to investigate and modulate complex cellular processes. These studies aim to elucidate the mechanisms by which naphthoquinones exert their effects, identify specific molecular targets, and explore their therapeutic potential across various domains, from metabolic diseases to infectious and neurodegenerative disorders.

Investigation of Cellular Metabolic Pathway Modulation (e.g., glucose metabolism, oxygen consumption rate)

Naphthoquinone derivatives are increasingly recognized for their ability to modulate cellular metabolic pathways, a critical area of investigation given that metabolic dysregulation is a hallmark of many diseases, including cancer. A key focus of this research is the "Warburg effect," a phenomenon where cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of abundant oxygen. nih.gov

Research into compounds structurally related to this compound has shown significant effects on these metabolic processes. For instance, the naphthoquinone derivative BH10 has been found to alter cellular glucose metabolism and increase the cellular oxygen consumption rate (OCR). nih.gov This suggests a shift away from aerobic glycolysis and towards more efficient energy production through oxidative phosphorylation, a process that can induce necrosis in cancer cells. nih.gov The ability of oxygen to influence glucose metabolism is a fundamental biological principle; typically, the presence of oxygen promotes the conversion of lactate (B86563) to acetate (B1210297), a more energetically favorable process. plos.org Studies on various cell types have demonstrated that hypoxic (low oxygen) conditions tend to shift metabolism towards glucose utilization over fat oxidation. nih.gov The modulation of these pathways by naphthoquinone compounds highlights their potential as tools to exploit the metabolic vulnerabilities of cancer cells. nih.govnih.gov

Metabolic ParameterObserved Effect of Related NaphthoquinonesReference
Glucose Metabolism Alters glucose metabolism in cancer cells, potentially reversing the Warburg effect. nih.gov
Oxygen Consumption Rate (OCR) Increases cellular oxygen consumption, indicating a shift to oxidative phosphorylation. nih.gov
Lactate Production Reduced lactate production is an expected consequence of shifting from glycolysis. nih.gov

Mechanistic Elucidation of Biological Activities and Target Identification (e.g., Keap1, MALT1)

A crucial aspect of understanding the biological effects of this compound and its analogs is the identification of their specific molecular targets. This work helps to explain their activity at a molecular level and guides the development of more selective therapeutic agents.

Keap1 (Kelch-like ECH-associated protein 1): Keap1 is a key regulator of the cellular defense against oxidative stress. nih.gov It acts as an adapter protein that targets the transcription factor Nrf2 for degradation. Under conditions of oxidative stress, this interaction is disrupted, allowing Nrf2 to promote the expression of antioxidant genes. The 1,4-naphthoquinone scaffold has been identified as a potential binder of Keap1. For example, the derivative BH10 was identified as potentially targeting Keap1, which could explain its ability to disrupt the redox balance in cancer cells. nih.gov

MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1): MALT1 is a paracaspase that plays a critical role in the activation of the NF-κB signaling pathway, which is essential for the proliferation of certain types of lymphoma, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL). ibs.re.krnih.gov The protease activity of MALT1 is a key driver in these cancers, making it an attractive therapeutic target. nih.govnih.gov Research has led to the discovery that the naphthoquinone β-lapachone is a direct inhibitor of MALT1 protease activity. ibs.re.kr Molecular simulations and experimental studies suggest that β-lapachone derivatives may form a covalent bond with the active site cysteine (Cys464) of MALT1, leading to irreversible inhibition. ibs.re.kr This has spurred the synthesis and evaluation of other naphthoquinone derivatives as potential MALT1 inhibitors for cancer therapy. ibs.re.krnih.gov

Target ProteinFunctionRole of NaphthoquinonesKey FindingsReference
Keap1 Regulator of cellular antioxidant response.Potential inhibitor.The derivative BH10 may bind to Keap1, disrupting redox homeostasis in cancer cells. nih.gov
MALT1 Paracaspase essential for NF-κB signaling in certain lymphomas.Direct, irreversible inhibitor.β-lapachone and its analogs inhibit MALT1 protease activity, showing therapeutic potential in ABC-DLBCL. ibs.re.kr

Antimicrobial Mechanisms of Action (e.g., disruption of microbial cell membranes, inhibition of metabolic processes, induction of reactive oxygen species, biofilm inhibition)

Naphthoquinone derivatives exhibit a broad spectrum of antimicrobial activities, and research has focused on understanding the underlying mechanisms. nih.govnih.gov

Induction of Reactive Oxygen Species (ROS): A primary mechanism of antimicrobial action for 1,4-naphthoquinones is their ability to participate in redox cycling. This process generates reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide, within the microbial cell. nih.gov The resulting oxidative stress can damage essential biomolecules, including lipids, proteins, and DNA, ultimately leading to cell death. Studies on the natural naphthoquinone juglone (B1673114) have confirmed that it induces ROS production in bacterial cells, which in turn causes DNA damage. researchgate.net

Inhibition of Metabolic Processes: The generated ROS can disrupt critical metabolic pathways. Furthermore, by acting as electron acceptors, naphthoquinones can interfere with the bacterial electron transport chain, inhibiting respiration and energy production.

Disruption of Microbial Cell Membranes: While not the primary mechanism for all derivatives, some naphthoquinones may interfere with the integrity of the microbial cell membrane, leading to the leakage of cellular contents.

Biofilm Inhibition: Bacterial biofilms are structured communities of cells that are notoriously resistant to conventional antibiotics. nih.gov Naphthoquinones have shown promise as anti-biofilm agents. researchgate.net Their ability to inhibit biofilm formation is often linked to the induction of ROS. researchgate.net For example, 1,4-naphthoquinone has been found to increase cellular ROS levels, which inhibits biofilm formation by Staphylococcus aureus. researchgate.net Some compounds have been shown to be effective at very low concentrations. mdpi.com

Research into Neuroprotective Agents based on Naphthoquinone Derivatives

Neurodegenerative diseases like Parkinson's and Alzheimer's are often characterized by oxidative stress, mitochondrial dysfunction, and the aggregation of specific proteins. nih.govmdpi.com The chemical properties of the 1,4-naphthoquinone scaffold make it a promising starting point for the development of neuroprotective agents. nih.govjst.go.jp

The neuroprotective effects of naphthoquinone derivatives are believed to stem from multiple mechanisms of action. mdpi.com A primary mechanism is their potent antioxidant and free-radical scavenging activity. nih.gov By reducing the levels of reactive oxygen species (ROS) formed by neurotoxins, these compounds can protect neuronal cells from oxidative damage. nih.govbpasjournals.com

Furthermore, studies have shown that certain naphthoquinone derivatives can normalize mitochondrial function and restore the mitochondrial membrane potential, which is often compromised in neurodegenerative conditions. nih.gov In the context of Alzheimer's disease, specific derivatives have demonstrated an ability to inhibit the aggregation of β-amyloid peptides into toxic fibrils. jst.go.jpacs.org Similarly, for Parkinson's disease, some derivatives have been shown to inhibit the aggregation of α-synuclein, a key pathological hallmark of the disease. nih.gov This multi-target approach, combining antioxidant effects with anti-aggregation properties, makes naphthoquinone derivatives a versatile class of compounds in the search for new neuroprotective therapies. acs.org

Conclusion and Future Research Directions

Summary of Key Research Advances and Contributions of 6-Ethoxynaphthalene-1,4-dione Chemistry

The chemistry of this compound and its related 2-alkoxy derivatives has seen significant progress, particularly in the realm of synthetic methodology. A key contribution has been the development of more sustainable and efficient synthetic protocols. For instance, recent advancements include direct O-alkylation of lawsone (2-hydroxy-1,4-naphthoquinone) using recyclable, heterogeneous organocatalysts like sulfonic acid-functionalized chitosan (B1678972). acs.orgnih.gov This method circumvents the need for traditional base-mediated alkylation, which often leads to mixtures of O- and C-alkylated products, and represents a significant step towards greener chemical manufacturing. acs.orgnih.gov The synthesis of 2-ethoxynaphthalene-1,4-dione (B14158595) itself has been achieved with high yields (86%) via this eco-friendly approach. acs.orgnih.gov

From a chemical perspective, the 1,4-naphthoquinone (B94277) core is a well-established pharmacophore, and the introduction of an ethoxy group at the 6-position (or more commonly studied 2-position) modulates the electronic and steric properties of the molecule. This tuning is critical for its biological activity, which is often attributed to the redox-active nature of the quinone moiety. mdpi.com The 2-alkoxy derivatives have shown considerable promise, exhibiting a range of biological activities including anti-inflammatory, antifungal, and antiplatelet effects. acs.orgnih.gov While specific studies on the 6-ethoxy isomer are less common, its structural similarity to potent compounds like atovaquone (B601224), an antimalarial drug, highlights its potential as a valuable synthetic intermediate. medjpps.com For example, 2-ethoxynaphthalene-1,4-dione has been utilized as a reactant in the synthesis of atovaquone analogs. medjpps.com

Identification of Unexplored Research Avenues and Methodological Challenges

Despite progress, the landscape of this compound chemistry is rich with unexplored avenues and persistent challenges.

Unexplored Research Avenues:

Comprehensive Biological Screening: There is a significant gap in the systematic evaluation of this compound's biological properties. nih.govrsc.org Given the known antimicrobial and cytotoxic potential of many naphthoquinones, a broad screening against panels of bacterial strains (including multidrug-resistant variants), fungal pathogens, and cancer cell lines is warranted. mdpi.commdpi.commdpi.com

Mechanism of Action Studies: For many naphthoquinone derivatives, the precise molecular mechanisms underlying their bioactivity remain poorly understood. researchgate.net Future research should focus on identifying the specific intracellular targets of this compound, moving beyond general assumptions about redox cycling and oxidative stress. researchgate.netresearchgate.net Investigating its potential as a DNA topoisomerase inhibitor, a known target for other naphthoquinones, could be a fruitful starting point. nih.gov

Derivatization and Structure-Activity Relationship (SAR): A systematic exploration of derivatives is needed. Introducing various functional groups at different positions on the naphthalene (B1677914) ring could significantly enhance efficacy and selectivity. mdpi.com For example, creating hybrid molecules by incorporating moieties like 1,2,3-triazoles could yield compounds with novel anticancer properties. preprints.org

Application in Materials Science: The potential of this compound in materials science is largely untapped. Its planar structure and redox properties suggest possible applications in organic electronics, such as in organic solar cells or as a component in dual electrolyte-sorbents for carbon dioxide capture, an area where related quinones have shown promise. rsc.orgresearchgate.net

Methodological Challenges:

Selective Synthesis: Achieving regioselective functionalization of the naphthoquinone core can be challenging. Developing synthetic methods that allow for precise installation of substituents at specific positions is crucial for systematic SAR studies.

Solubility and Bioavailability: Like many quinones, this compound may suffer from poor aqueous solubility, which can hinder biological testing and limit potential therapeutic applications. medjpps.com Developing pro-drug strategies or novel formulations to enhance bioavailability is a critical challenge.

In Vivo and Clinical Translation: A major hurdle for the entire class of compounds is the gap between promising in vitro results and successful in vivo studies or clinical trials. researchgate.net Future work must include rigorous toxicological profiling and in vivo efficacy models to validate the therapeutic potential of new derivatives. researchgate.net

Prospective Impact on Interdisciplinary Research Fields and Innovations

The future of this compound chemistry is inherently interdisciplinary, with the potential to drive innovation across several fields.

Medicinal Chemistry and Pharmacology: As a scaffold, this compound offers a platform for developing next-generation therapeutic agents. mdpi.compreprints.org By leveraging computational modeling and high-throughput screening, it could lead to new treatments for infectious diseases and cancer, potentially overcoming existing drug resistance mechanisms. mdpi.commdpi.com The development of derivatives with high selectivity for cancer cells over healthy cells would be a significant contribution to targeted cancer therapy. researchgate.net

Agrochemicals: The antifungal and antibacterial properties of naphthoquinones suggest a potential application in agriculture. mdpi.com this compound and its derivatives could be developed into novel, effective pesticides or fungicides, addressing the growing need for new crop protection agents.

Materials Science and Nanotechnology: The electrochemical properties of this compound make it a candidate for advanced materials. Its use in energy storage systems, electrocatalysis, or as a building block for fluorescent solid-state materials are exciting possibilities. mdpi.com Integration into functionalized gold carbene complexes could also open new avenues in cancer treatment and diagnostics. google.com

Biochemical Probes: The potential for some naphthoquinone derivatives to act as fluorescent probes for detecting pathological areas in cells and tissues could be explored. jst.go.jp This could lead to new, non-invasive diagnostic tools for conditions like myocardial infarction or neurodegenerative diseases. jst.go.jp

Q & A

Basic Questions

Q. What are the recommended storage conditions for 6-Ethoxynaphthalene-1,4-dione to ensure stability?

  • Methodological Answer: Store in a tightly closed container in a cool, well-ventilated area away from direct sunlight or heat sources. Use inert storage materials and avoid incompatible substances like strong acids, bases, and oxidizing agents .
  • Data Reference: Stability data for analogous compounds (e.g., 1,4-Diethoxynaphthalene) indicate no unusual reactivity under normal conditions but emphasize combustion risks .

Q. How can researchers safely handle this compound given limited toxicological data?

  • Methodological Answer: Assume potential toxicity due to structural similarities to naphthoquinones. Use PPE (gloves, goggles, lab coats), work in a fume hood, and implement first-aid protocols for skin/eye contact:

  • Skin: Wash with soap/water; seek medical advice if irritation persists .
  • Eyes: Rinse with water for 15+ minutes; remove contact lenses if present .
    • Risk Mitigation: Follow Safety Data Sheets (SDS) for related compounds (e.g., 2-ethylnaphthalene-1,4-dione) as interim guidance .

Q. What spectroscopic methods confirm the structure of this compound post-synthesis?

  • Methodological Answer:

  • IR Spectroscopy: Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and ethoxy C-O bonds (~1100 cm⁻¹) .
  • NMR: Use 1^1H NMR to verify ethoxy proton signals (δ 1.2–1.5 ppm for CH₃, δ 3.5–4.0 ppm for OCH₂) and aromatic protons .
  • X-ray Crystallography: Resolve crystal packing and substituent positions, as demonstrated for 2-chloro-3-((thiophen-2-ylmethyl)amino)naphthalene-1,4-dione .

Advanced Research Questions

Q. What synthetic strategies are effective for introducing ethoxy groups into the naphthoquinone scaffold?

  • Methodological Answer:

  • Alkylation of Hydroxynaphthoquinones: React 1,4-dihydroxynaphthalene with ethyl bromide in the presence of K₂CO₃ (DMF, 2–6 hours) .
  • PPA-Catalyzed Condensation: Use polyphosphoric acid (PPA) to facilitate ethoxy group incorporation via aldehyde/amine intermediates (e.g., synthesis of hydroxylnaphthalene-1,4-dione derivatives) .
    • Example Protocol:
StepReagents/ConditionsOutcome
11,4-dihydroxynaphthalene, K₂CO₃, ethyl bromide, DMF, 30°C, 2 hEthoxy substitution at position 6
2Purification via recrystallization (60% aqueous EtOH)Yield: ~40–60%

Q. How to design experiments evaluating the anticancer potential of this compound derivatives?

  • Methodological Answer:

  • Target Selection: Prioritize enzymes like Caspase-3 and Topoisomerase-II α/β, as seen in 2-chloro-3-((thiophen-2-ylmethyl)amino)naphthalene-1,4-dione studies .
  • Assay Design:
  • Antiproliferative Activity: Use MTT assays on human cervical cancer cells (e.g., HeLa) with IC₅₀ calculations .
  • Inhibition of Aβ Aggregation: Employ thioflavin-T fluorescence assays for Alzheimer’s-related targets .
    • Data Interpretation: Compare IC₅₀ values against reference drugs (e.g., doxorubicin) and validate with dose-response curves .

Q. How to resolve contradictions in reported decomposition products of this compound under varying conditions?

  • Methodological Answer:

  • Thermogravimetric Analysis (TGA): Monitor mass loss and degradation temperatures under controlled atmospheres (N₂ vs. air).
  • GC-MS: Identify volatile decomposition products (e.g., CO, CO₂) during combustion .
    • Case Study: Analogous naphthoquinones emit toxic fumes (e.g., NOₓ, SOₓ) at >200°C, necessitating fume containment .

Q. How to assess the risk of bias in toxicological studies when data is limited?

  • Methodological Answer: Apply structured questionnaires (e.g., Table 1 ) adapted from EPA guidelines :

Risk of Bias Criteria Assessment
Were all outcomes reported?Yes/No
Was dose randomization adequate?Yes/No
Was allocation concealment maintained?Yes/No
  • Mitigation: Cross-reference with in vitro cytotoxicity assays (e.g., LDH leakage) to validate findings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.